1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol
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Overview
Description
1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentanol moiety linked to a pyrazole ring The pyrazole ring is substituted with three methyl groups at positions 3, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4,5-trimethylpyrazole with cyclopentanone in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the pyrazole ring.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentanone.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol
- 1-((3,4-Dimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol
- 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)cyclohexan-1-ol
Uniqueness
1-((3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl)cyclopentan-1-ol is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its reactivity and biological activity. The specific arrangement of these groups can lead to different interactions with molecular targets compared to similar compounds .
Properties
IUPAC Name |
1-[(3,4,5-trimethylpyrazol-1-yl)methyl]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-9-10(2)13-14(11(9)3)8-12(15)6-4-5-7-12/h15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAYMEZLTIQXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2(CCCC2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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